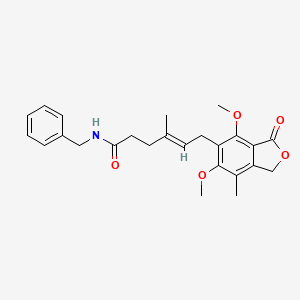![molecular formula C22H21N5O2 B10987851 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10987851.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a pyrimidine ring, and a benzamide group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Coupling with Pyrimidine: The pyrimidine ring can be introduced through nucleophilic aromatic substitution reactions, where the indole derivative reacts with a pyrimidine derivative under basic conditions.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce primary amines
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole and pyrimidine rings are known to interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide
- N-[1-(2-ethoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzoic acid
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both indole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-29-15-14-27-13-10-18-19(4-2-5-20(18)27)26-21(28)16-6-8-17(9-7-16)25-22-23-11-3-12-24-22/h2-13H,14-15H2,1H3,(H,26,28)(H,23,24,25) |
InChI Key |
CVRPBQJRFOQOGO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10987779.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987782.png)

![{1-[({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10987806.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)
![4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10987820.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10987825.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B10987827.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987830.png)
![5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide](/img/structure/B10987834.png)
![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987844.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987849.png)
